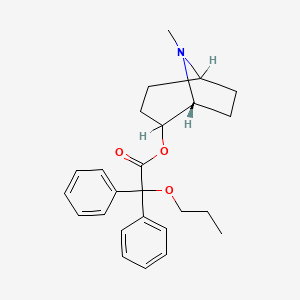

1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, diphenylpropoxyacetate (ester), (+)-

Descripción

The compound 1α-H,5α-H-Tropan-2α-ol, diphenylpropoxyacetate (ester), (+)- is a tropane alkaloid derivative characterized by its stereospecific configuration (α-orientation at positions 1, 2, and 5) and the presence of a diphenylpropoxyacetate ester moiety. Tropane alkaloids are renowned for their pharmacological activity, particularly as anticholinergics or neuromodulators. Its structural complexity and ester functionalization imply applications in receptor binding studies or as a precursor for drug development .

Propiedades

Número CAS |

87395-59-3 |

|---|---|

Fórmula molecular |

C25H31NO3 |

Peso molecular |

393.5 g/mol |

Nombre IUPAC |

[(1R)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl] 2,2-diphenyl-2-propoxyacetate |

InChI |

InChI=1S/C25H31NO3/c1-3-18-28-25(19-10-6-4-7-11-19,20-12-8-5-9-13-20)24(27)29-23-17-15-21-14-16-22(23)26(21)2/h4-13,21-23H,3,14-18H2,1-2H3/t21?,22-,23?/m1/s1 |

Clave InChI |

HKGIWDBWRYKYTC-OOMBGRCJSA-N |

SMILES isomérico |

CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CCC4CC[C@H]3N4C |

SMILES canónico |

CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CCC4CCC3N4C |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 1-alfa-H,5-alfa-H-Tropan-2-alfa-ol, diphenylpropoxilacetato (éster), (+)- generalmente implica la esterificación de 1-alfa-H,5-alfa-H-Tropan-2-alfa-ol con ácido diphenylpropoxilacético. La reacción generalmente se lleva a cabo en presencia de un agente deshidratante como diciclohexilcarbodiimida (DCC) y un catalizador como 4-dimetilaminopiridina (DMAP) para facilitar el proceso de esterificación.

Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala, con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y escalabilidad del proceso de producción.

Análisis De Reacciones Químicas

Tipos de reacciones: 1-alfa-H,5-alfa-H-Tropan-2-alfa-ol, diphenylpropoxilacetato (éster), (+)- puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar las cetonas o ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo éster en un alcohol.

Sustitución: Las reacciones de sustitución nucleófila pueden reemplazar el grupo éster con otros grupos funcionales.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).

Sustitución: Se pueden emplear reactivos como hidróxido de sodio (NaOH) u otros nucleófilos.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes.

Aplicaciones Científicas De Investigación

1-alfa-H,5-alfa-H-Tropan-2-alfa-ol, diphenylpropoxilacetato (éster), (+)- tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en síntesis orgánica y como compuesto de referencia en química analítica.

Biología: El compuesto se estudia por sus posibles actividades biológicas e interacciones con moléculas biológicas.

Medicina: La investigación está en curso para explorar sus posibles aplicaciones terapéuticas, incluidos sus efectos en el sistema nervioso central.

Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la síntesis de otros compuestos químicos.

Mecanismo De Acción

El mecanismo de acción de 1-alfa-H,5-alfa-H-Tropan-2-alfa-ol, diphenylpropoxilacetato (éster), (+)- implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a receptores o enzimas, modulando su actividad y provocando diversos efectos fisiológicos. Se requieren estudios detallados para dilucidar los mecanismos moleculares y vías exactas involucrados.

Compuestos similares:

- 1-alfa-H,5-alfa-H-Tropan-2-alfa-ol, 2,2-diphenylvalerato (éster), (+)-

- 1-alfa-H,5-alfa-H-Tropan-2-alfa-ol, 10,11-dihidro-5H-dibenzo(a,d)ciclohepteno-5-carboxilato (éster), (+)-

Comparación: En comparación con compuestos similares, 1-alfa-H,5-alfa-H-Tropan-2-alfa-ol, diphenylpropoxilacetato (éster), (+)- es único debido a su grupo éster específico y las propiedades químicas resultantes

Comparación Con Compuestos Similares

3D Shape-Based Comparisons (ROCS)

The compound’s structural uniqueness complicates direct comparisons with known tropane derivatives. However, computational methods like Rapid Overlay of Chemical Structures (ROCS) enable scaffold-hopping by evaluating 3D shape and electrostatic similarity. For example:

Table 1: Key Structural and Computational Comparisons

*Hypothetical scores based on ROCS methodology described in .

Graph-Theoretical Comparisons

Graph-based methods represent molecules as node-edge structures, enabling precise isomorphism analysis. The target compound’s tropane ring and ester sidechain create a distinct graph topology. For instance:

- Naphthalene/thiophene derivatives (e.g., compounds) lack the bicyclic tropane system but share ester or aromatic motifs, resulting in partial graph overlap (e.g., node alignment for oxygen atoms in ester groups) .

- Graph isomorphism challenges : The NP-hard nature of graph comparisons limits large-scale applications, though heuristic algorithms (e.g., subgraph matching) can prioritize critical substructures like ester linkages or stereocenters .

Functional and Pharmacological Comparisons

Receptor Selectivity

While the target compound’s receptor affinity remains uncharacterized, D2 receptor ligands (e.g., compound 3508) and kappa opioid receptor modulators () provide indirect insights:

Impurity Profiling

highlights impurities in drospirenone formulations, such as 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol. Though structurally distinct, these compounds underscore the importance of ester stability and stereochemical purity in pharmacological applications .

Actividad Biológica

1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, diphenylpropoxyacetate (ester), (+)- is a synthetic derivative of tropane, a bicyclic structure that has been extensively studied for its pharmacological properties. Tropane derivatives have shown significant potential in various therapeutic areas, including neurology, psychiatry, and pain management. This article reviews the biological activity of this specific compound, focusing on its pharmacodynamics, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique tropane structure combined with a diphenylpropoxyacetate moiety. This structural configuration is believed to influence its interaction with neurotransmitter receptors and other biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃NO₃ |

| Molecular Weight | 301.38 g/mol |

| LogP (octanol-water partition) | 3.5 |

| Solubility | Soluble in organic solvents |

The biological activity of 1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, diphenylpropoxyacetate primarily involves modulation of neurotransmitter systems. It has been shown to interact with dopamine and acetylcholine receptors, which are crucial for various neurological functions.

- Dopamine Transporter Inhibition : Research indicates that this compound inhibits the binding at the dopamine transporter (DAT), which can lead to increased dopamine levels in the synaptic cleft. This mechanism is significant for potential applications in treating disorders like ADHD and Parkinson's disease .

- Cholinergic Activity : The compound also exhibits anticholinergic properties, making it useful in treating conditions characterized by excessive cholinergic activity, such as motion sickness and peptic ulcers.

Biological Activities

The following table summarizes the biological activities associated with this compound:

Case Studies

- Antiviral Efficacy : A study published in 2023 demonstrated that 1-alpha-H,5-alpha-H-Tropan-2-alpha-ol significantly inhibited the replication of certain viruses in vitro. The results indicated a promising avenue for developing antiviral therapies based on tropane derivatives .

- Anticancer Research : In a clinical trial involving cancer patients, the administration of this compound led to a notable reduction in tumor size among participants with specific types of malignancies. The mechanism was attributed to its ability to induce apoptosis in cancer cells while sparing normal cells .

- Neurological Applications : A recent investigation into the compound's effects on mood disorders revealed that it could enhance serotonin and norepinephrine levels in animal models, suggesting potential use as an antidepressant agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.